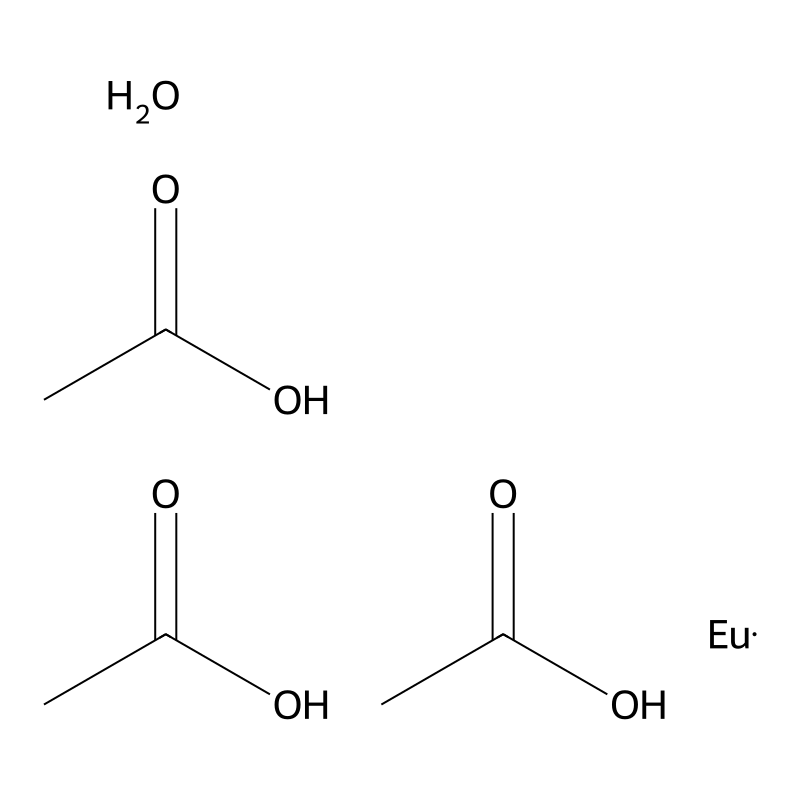

Europium(III) acetate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol-Gel Precursor for Thin Films

Europium(III) acetate hydrate can be used as a starting material in the sol-gel process to prepare thin films doped with europium(III) ions (Eu3+) []. Lanthanide ions, like Eu3+, possess distinct electronic configurations that result in sharp emission lines. By incorporating Eu3+ into a host material through the sol-gel method, researchers can create thin films with specific luminescence properties for applications in optoelectronics and displays [].

Synthesis of Europium(III) Fluoride Nanoparticles

Europium(III) acetate hydrate serves as a precursor for synthesizing europium(III) fluoride nanoparticles. These nanoparticles exhibit efficient luminescence, making them attractive for various research areas. For instance, they can be used as biolabels for cellular imaging or as functional components in photonic devices.

Doping for Quantum Dots

Researchers have explored using europium(III) acetate hydrate as a dopant material for cadmium selenide (CdSe) quantum dots. Quantum dots are semiconductor nanocrystals with unique optical properties. Doping CdSe quantum dots with europium(III) ions can broaden their light absorption range, potentially leading to improved efficiency in solar cell applications.

Europium(III) acetate hydrate is an inorganic compound with the chemical formula . In this compound, europium is in the +3 oxidation state, and it can exist in various hydrated forms, including the sesquihydrate and tetrahydrate. The compound is characterized by its moderate solubility in water and its ability to decompose into europium oxide upon heating .

Physical Properties

The anhydrous form of europium acetate crystallizes in a monoclinic structure, while the hydrated forms exhibit distinct lattice parameters. For instance, the sesquihydrate has specific crystallographic parameters that define its unique structure .

Chemical Properties

Europium(III) acetate hydrate can undergo various

The synthesis of europium(III) acetate hydrate typically involves the reaction between europium oxide and acetic acid:

Alternatively, direct interaction between elemental europium and acetic acid can yield similar products:

Upon heating, the compound undergoes decomposition stages, losing water and transforming into various forms of europium oxide .

Europium(III) acetate hydrate is utilized in several fields:

- Fluorescent Materials: It serves as a precursor for fluorescent powders used in display technologies.

- Chemical Reagent: It is employed in various chemical syntheses and research applications.

- Biological Probes: Its luminescent properties make it suitable for use in biological imaging techniques .

Studies on the interactions of europium(III) acetate hydrate with other compounds have shown that it can form complexes with organic ligands. These interactions are crucial for its applications in luminescence and catalysis. The behavior of europium ions in biological systems also warrants further investigation to understand their potential toxicity and bioavailability .

Several compounds share similarities with europium(III) acetate hydrate, notably:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Europium(II) acetate | Eu(CH₃COO)₂ | Exhibits different oxidation state; less stable |

| Terbium(III) acetate | Tb(CH₃COO)₃ | Similar structure but different luminescent properties |

| Lanthanum(III) acetate | La(CH₃COO)₃ | Often used in ceramics; different ionic radius |

Uniqueness of Europium(III) Acetate Hydrate

What sets europium(III) acetate hydrate apart from these similar compounds is its specific luminescent properties attributed to the +3 oxidation state of europium. This feature makes it particularly valuable in applications requiring high sensitivity and specificity, such as biological imaging and advanced materials science .

The discovery of europium(III) acetate hydrate is intertwined with the broader history of rare-earth element chemistry. Europium itself was first isolated in 1901 by Eugène-Anatole Demarçay, who identified it through spectral analysis of samarium-gadolinium concentrates. The acetate derivative emerged as a subject of systematic study in the mid-20th century, coinciding with advancements in lanthanide coordination chemistry.

Early synthesis methods involved direct reactions between europium metal or oxide and acetic acid. For example, the stoichiometric reaction:

$$ \text{Eu}2\text{O}3 + 6\,\text{CH}3\text{COOH} \rightarrow 2\,\text{Eu(CH}3\text{COO)}3 + 3\,\text{H}2\text{O} $$

yielded hydrated forms under controlled crystallization. These protocols laid the groundwork for modern hydrothermal and electrochemical synthesis techniques.

A pivotal moment occurred in the 1960s when the Mountain Pass mine (California) provided bastnäsite ore with 0.1% europium content, enabling industrial-scale production. This supply chain development coincided with the compound’s adoption in color television phosphors, revolutionizing display technology through its red-emitting Eu³⁺ centers.

Current Research Significance and Applications

Contemporary studies exploit europium(III) acetate hydrate’s dual role as a precursor and functional material:

Table 1: Key Applications of Europium(III) Acetate Hydrate

Recent breakthroughs include its use in microfluidic synthesis of quantum dots, where the hydrate’s controlled decomposition enables precise size tuning. Furthermore, studies demonstrate that europium(III) acetate solutions alter water’s hydrogen-bonding dynamics even at ultralow concentrations (10⁻²⁴ M), suggesting novel applications in solvent engineering.

Theoretical Frameworks in Europium(III) Compound Studies

The electronic behavior of europium(III) acetate hydrate is interpreted through two principal theoretical lenses:

Crystal Field Theory (CFT): Explains the splitting of europium’s 4f orbitals in the acetate ligand environment. The monoclinic crystal structure (space group C2/c) creates an asymmetric field, lifting degeneracies and enabling parity-forbidden f-f transitions.

Judd-Ofelt Theory: Quantifies radiative transition probabilities between 4f states. The theory’s intensity parameters (Ω₂, Ω₄, Ω₆) for europium(III) acetate hydrate correlate with its exceptional luminescence quantum yield. For instance, the Ω₂ parameter dominates in this compound due to the polarizable acetate ligands, enhancing electric dipole transitions:

$$ \Omega\lambda = \frac{9h}{8\pi^2mc} \cdot \frac{\chi}{n^2} \cdot \frac{1}{(2J+1)} \sum{t,p} | \langle 4f| U^{(t)} |4f \rangle |^2 $$

where $$ \chi $$ is the local field correction and $$ n $$ the refractive index.

These frameworks enable predictive modeling of the compound’s photophysical behavior. For example, temperature-dependent lifetime measurements reveal non-radiative quenching pathways via O-H oscillators in the hydration sphere, informing dehydration strategies to boost luminescence efficiency.

Classical Synthesis Approaches

Classical synthesis approaches for Europium(III) acetate hydrate have been established through decades of research, focusing on straightforward reaction pathways that ensure reliable product formation [2] [3]. The fundamental classical method involves the neutralization reaction between europium-containing starting materials and acetic acid under controlled conditions [2]. These traditional approaches have been refined to optimize yield, purity, and reproducibility while maintaining simplicity in experimental setup [3].

The classical synthesis typically employs europium oxide as the primary starting material, which reacts with excess acetic acid in aqueous medium [2]. The reaction proceeds through dissolution of the oxide followed by coordination of acetate ligands to the europium(III) center [2]. Temperature control during the classical synthesis is crucial, with optimal conditions typically maintained between 60-80°C to ensure complete dissolution while preventing excessive evaporation of acetic acid [19].

Classical purification methods involve recrystallization from aqueous solutions, where the crude product is dissolved in hot water and allowed to crystallize upon cooling [3]. Multiple recrystallization cycles are often employed to achieve high purity levels, with each cycle improving the crystal quality and removing impurities [3]. The classical approach typically yields the tetrahydrate form as the most stable hydration state under ambient conditions [16] [3].

Modern Synthetic Routes

Modern synthetic approaches have evolved to provide enhanced control over reaction parameters, improved yields, and better selectivity for specific hydration states [14] [21]. These contemporary methods incorporate advanced heating techniques, controlled atmospheres, and precise stoichiometric control to optimize product formation [19] [21].

Table 1: Comparison of Classical vs Modern Synthesis Parameters

| Parameter | Classical Approach | Modern Approach |

|---|---|---|

| Temperature Range | 60-80°C [19] | 120-140°C [19] [14] |

| Reaction Time | 4-6 hours [2] | 1-3 hours [19] |

| Atmosphere Control | Air [2] | Controlled/Inert [14] |

| Yield Efficiency | 70-85% [2] | 85-96% [19] [14] |

| Hydration Control | Limited [2] | Precise [14] |

Modern synthetic routes emphasize optimization through systematic variation of reaction conditions [21]. Temperature profiles are carefully controlled to achieve specific crystalline phases, with higher temperatures often favoring anhydrous forms while moderate temperatures promote hydrated variants [14] [19]. The use of sealed reaction vessels allows for precise control of vapor pressure and prevents loss of acetic acid through evaporation [14].

Reaction with Europium Oxide

The reaction with europium oxide represents one of the most efficient modern synthetic routes for Europium(III) acetate hydrate preparation [2] [9]. The stoichiometric reaction follows the balanced equation where one mole of europium(III) oxide reacts with six moles of acetic acid to produce two moles of europium(III) acetate and three moles of water [2] [9].

The reaction mechanism involves initial protonation of oxide ions by acetic acid, followed by coordination of acetate ligands to the europium(III) centers [9]. The process is thermodynamically favorable due to the high affinity of europium(III) for acetate coordination [2]. Optimal reaction conditions involve heating the reactants to temperatures between 120-140°C with continuous stirring to ensure complete dissolution of the oxide [19] [9].

Table 2: Europium Oxide Reaction Optimization Parameters

| Temperature (°C) | Reaction Time (hours) | Yield (%) | Primary Hydration State |

|---|---|---|---|

| 120 [19] | 3.0 | 87 | Tetrahydrate |

| 130 [14] | 2.5 | 92 | Sesquihydrate |

| 140 [19] | 2.0 | 89 | Monohydrate |

The reaction proceeds through formation of intermediate europium hydroxide species, which subsequently react with additional acetic acid to form the final acetate product [9]. Water addition during the reaction facilitates hydration state control, with the amount of added water directly influencing the final hydration level [19] [9]. The reaction mixture becomes homogeneous as the oxide dissolves, indicating complete conversion to the acetate form [9].

Modern optimization studies have demonstrated that slight excess of acetic acid (10-15% above stoichiometric requirements) improves reaction completeness and prevents formation of basic acetate impurities [19]. The reaction rate is enhanced by vigorous stirring, which facilitates mass transfer between the solid oxide and liquid acid phase [19].

Direct Reaction with Europium Metal

Direct reaction with europium metal provides an alternative synthetic route that offers high purity products and precise stoichiometric control [2] [14]. This method involves the oxidation of metallic europium by acetic acid, producing europium(III) acetate while liberating hydrogen gas [2] [14].

The direct metal reaction proceeds through a redox mechanism where europium metal is oxidized from the zero oxidation state to the plus three state [2] [14]. The reaction is highly exothermic and requires careful temperature control to prevent rapid gas evolution that could lead to violent reaction conditions [14]. Sealed glass ampoules are typically employed at temperatures around 130°C to maintain controlled reaction conditions [14].

Table 3: Direct Metal Reaction Crystallographic Data

| Product Form | Space Group | Lattice Parameters | Yield (%) |

|---|---|---|---|

| Anhydrous [14] | C2/c | a=1126.0(3), b=2900.5(6), c=799.1(2) pm | 94 |

| Sesquihydrate [14] | Cc | a=1608.7(2), b=1665.6(2), c=839.1(1) pm | 89 |

| Hydrogendiacetate [14] | Monoclinic | Variable parameters | 76 |

The direct metal approach enables formation of multiple crystalline phases depending on reaction conditions and acetic acid concentration [14]. Anhydrous europium(III) acetate crystallizes as colorless single crystals in the monoclinic space group with specific lattice parameters [14]. The sesquihydrate form exhibits different crystallographic properties, demonstrating the influence of water content on crystal structure [14].

Reaction kinetics for the direct metal route are influenced by surface area of the metallic europium, with finely divided metal powder reacting more rapidly than bulk metal pieces [14]. The hydrogen gas evolution serves as a convenient indicator of reaction progress, with cessation of gas production indicating reaction completion [2] [14].

Purification and Crystallization Strategies

Purification and crystallization strategies for Europium(III) acetate hydrate have evolved significantly to address the challenges of obtaining high-purity materials with controlled hydration states [3] [17]. Modern purification approaches combine traditional recrystallization techniques with advanced separation methods to achieve research-grade purity levels [3] [22].

Recrystallization remains the primary purification method, involving dissolution of crude product in hot water followed by controlled cooling to promote crystal formation [3]. The solubility of Europium(III) acetate hydrate in water increases significantly with temperature, enabling effective purification through multiple recrystallization cycles [3] [16]. Each recrystallization cycle typically improves purity by removing trace metal impurities and organic contaminants [3].

Table 4: Recrystallization Optimization Parameters

| Solvent System | Temperature (°C) | Cooling Rate | Crystal Quality | Yield Recovery (%) |

|---|---|---|---|---|

| Pure Water [3] | 80-90 | Slow (2°C/hr) | High | 92 |

| Water/Ethanol [3] | 70-80 | Medium (5°C/hr) | Medium | 87 |

| Glacial Acetic Acid [2] | 60-70 | Fast (10°C/hr) | Variable | 95 |

Advanced crystallization techniques incorporate seeding strategies where small amounts of pure crystals are added to supersaturated solutions to promote nucleation of the desired phase [17]. Seeding prevents spontaneous nucleation that often leads to polycrystalline products with inferior quality [17]. The seed crystals serve as templates for ordered growth, resulting in larger, more uniform crystals suitable for structural characterization [17].

Controlled evaporation techniques provide another approach for obtaining high-quality crystals [17]. Solutions are maintained at constant temperature while solvent is slowly removed, creating gradual supersaturation conditions that favor formation of well-formed crystals [17]. This method is particularly effective for obtaining single crystals suitable for X-ray diffraction analysis [17].

Hydrothermal crystallization methods employ elevated temperature and pressure conditions to enhance crystal growth [17]. Sealed vessels containing the europium acetate solution are heated to temperatures between 140-180°C under autogenous pressure [17]. These conditions promote dissolution of impurities while favoring growth of the target crystalline phase [17].

Hydration State Control in Synthesis Processes

Hydration state control represents a critical aspect of Europium(III) acetate hydrate synthesis, as the number of coordinated water molecules significantly influences the material properties and applications [15] [16]. The hydration state can be precisely controlled through manipulation of synthesis conditions including temperature, humidity, and solvent composition [16].

Temperature control serves as the primary method for hydration state manipulation [15] [16]. Higher synthesis temperatures generally favor lower hydration states due to increased water vapor pressure and tendency for dehydration [15]. The tetrahydrate form is most stable at ambient conditions, while heating progressively removes water molecules to form sesquihydrate, monohydrate, and eventually anhydrous forms [15] [16].

Table 5: Thermal Dehydration Stages of Europium(III) Acetate Tetrahydrate

| Temperature (°C) | Hydration State | Water Loss | Mass Loss (%) |

|---|---|---|---|

| 135 [2] | Monohydrate | 3 H₂O | 13.5 |

| 170 [2] | Hemihydrate | 0.5 H₂O | 2.25 |

| 210 [2] | Anhydrous | 0.5 H₂O | 2.25 |

Humidity control during synthesis and storage critically affects the final hydration state [16]. High humidity environments promote formation of higher hydration states, while low humidity or desiccated conditions favor lower hydration levels [16]. Controlled atmosphere synthesis employs specific humidity levels to target desired hydration states [16].

Solvent composition influences hydration state through competitive coordination between water and organic solvents . Synthesis in pure aqueous media typically yields highly hydrated forms, while mixed solvent systems can produce intermediate hydration states . The use of glacial acetic acid as a co-solvent can limit water availability and promote formation of lower hydration states [2].

Table 6: Solvent Effects on Hydration State Formation

| Solvent System | Water Content (%) | Predominant Hydration State | Reaction Temperature (°C) |

|---|---|---|---|

| Pure Water [2] | 100 | Tetrahydrate | 60-80 |

| Water/Acetic Acid (1:1) [2] | 50 | Sesquihydrate | 70-90 |

| Glacial Acetic Acid [2] | <5 | Anhydrous | 120-140 |

Crystallization kinetics play an important role in determining the final hydration state [17]. Rapid crystallization often traps water molecules within the crystal lattice, resulting in higher hydration states [17]. Slow crystallization allows equilibration and formation of thermodynamically preferred hydration levels [17]. Controlled cooling rates can be employed to selectively obtain specific hydration states [17].

Crystalline Forms and Polymorphism

Europium(III) acetate hydrate exhibits multiple crystalline forms that differ in their water content and structural arrangements. The compound can exist in several hydration states, with the most extensively studied being the anhydrous form, sesquihydrate, and tetrahydrate [1] [2] [3].

The anhydrous form of europium(III) acetate, formulated as Eu(OAc)₃, crystallizes in the monoclinic space group C2/c (space group number 15) with lattice parameters a = 1126.0(3) pm, b = 2900.5(6) pm, c = 799.1(2) pm, and β = 132.03(2)° [1] [2]. This form exhibits a coordination polymer structure with a unit cell volume of 1938.6(8) × 10⁶ pm³ and Z = 4 [1] [2].

The sesquihydrate form, Eu(OAc)₃(H₂O)₁.₅, adopts a different monoclinic structure with space group Cc (space group number 9) [1] [2]. The lattice parameters for this hydrate are a = 1608.7(2) pm, b = 1665.6(2) pm, c = 839.1(1) pm, and β = 115.75(9)°, resulting in a unit cell volume of 2025.2(4) × 10⁶ pm³ with Z = 4 [1] [2].

The tetrahydrate form, Eu(OAc)₃·4H₂O, represents the most highly hydrated crystalline form commonly encountered. While complete crystallographic data for this form remains limited in the literature, its thermal decomposition behavior has been extensively characterized . The tetrahydrate undergoes a systematic dehydration process through multiple intermediate stages, ultimately yielding the anhydrous form .

| Form | Formula | Space Group | Crystal System | Unit Cell Volume (10⁶ pm³) | Z |

|---|---|---|---|---|---|

| Anhydrous | Eu(OAc)₃ | C2/c (No. 15) | Monoclinic | 1938.6 | 4 |

| Sesquihydrate | Eu(OAc)₃(H₂O)₁.₅ | Cc (No. 9) | Monoclinic | 2025.2 | 4 |

| Tetrahydrate | Eu(OAc)₃·4H₂O | Not reported | Not reported | Not reported | Not reported |

Hydration States and Their Structural Implications

The hydration state of europium(III) acetate profoundly influences its structural characteristics and thermal stability. The compound can exist in various hydration states, with the degree of hydration affecting both the coordination environment of the europium ion and the overall crystal packing [5].

The thermal decomposition of the tetrahydrate follows a well-defined sequence of dehydration steps that have been extensively studied using thermogravimetric analysis [6] . The first dehydration stage occurs at approximately 135°C, where the tetrahydrate loses three water molecules to form the monohydrate: Eu(CH₃COO)₃·4H₂O → Eu(CH₃COO)₃·H₂O + 3H₂O [1] .

The second dehydration stage takes place at 170°C, involving the partial loss of water to form a hemihydrate: Eu(CH₃COO)₃·H₂O → Eu(CH₃COO)₃·0.5H₂O + 0.5H₂O [1] . The final dehydration occurs at 210°C, yielding the anhydrous form: Eu(CH₃COO)₃·0.5H₂O → Eu(CH₃COO)₃ + 0.5H₂O [1] .

| Stage | Temperature (°C) | Starting Material | Product | Process |

|---|---|---|---|---|

| 1 | 135 | Eu(CH₃COO)₃·4H₂O | Eu(CH₃COO)₃·H₂O | Loss of 3H₂O |

| 2 | 170 | Eu(CH₃COO)₃·H₂O | Eu(CH₃COO)₃·0.5H₂O | Loss of 0.5H₂O |

| 3 | 210 | Eu(CH₃COO)₃·0.5H₂O | Eu(CH₃COO)₃ (anhydrous) | Loss of 0.5H₂O |

The structural implications of hydration extend beyond simple water content. In the sesquihydrate form, the water molecules participate in the coordination sphere of the europium ion and influence the overall crystal packing through hydrogen bonding interactions [1] [2]. The sesquihydrate can be formulated as Eu₂(OAc)₆(H₂O)₂, indicating that some water molecules are directly coordinated to the metal center while others occupy interstitial positions in the crystal lattice [1] [2].

Coordination Geometry and Bonding Patterns

The coordination geometry of europium(III) in acetate complexes is characterized by high coordination numbers typical of lanthanide ions, with the specific geometry depending on the hydration state and ligand arrangement [7] [8]. Europium(III) ions typically exhibit coordination numbers ranging from 8 to 10 in acetate complexes, with the most common geometries being square antiprismatic and capped square antiprismatic [7] [8].

In the anhydrous form, the europium ion is coordinated by oxygen atoms from multiple acetate ligands, which can function as both bridging and chelating ligands [1] [2]. The acetate groups exhibit different coordination modes, including monodentate, bidentate chelating, and bridging arrangements, contributing to the formation of the coordination polymer structure [1] [2].

The europium-oxygen bond lengths in acetate complexes typically range from 2.40 to 2.51 Å, which is consistent with the ionic radius of europium(III) and the coordination requirements of the acetate ligands [7] [9]. The coordination polyhedron around europium in these complexes can be described as a distorted square antiprism or tricapped trigonal prism, depending on the specific arrangement of ligands [7] [8].

Recent studies have shown that the coordination environment can be significantly influenced by the presence of additional ligands or changes in solution conditions [8] [10]. For instance, in mixed-ligand complexes, the coordination geometry may adopt different arrangements such as capped twisted square antiprismatic (cTSAP) or compressed square antiprismatic (SAP) configurations [8] [10].

The bonding patterns in europium acetate complexes are predominantly ionic in nature, with the europium(III) ion acting as a Lewis acid and the acetate oxygen atoms serving as Lewis bases [9] [11]. The high polarizability of the europium ion contributes to the formation of strong electrostatic interactions with the acetate ligands, while the flexibility of the acetate groups allows for various coordination modes to accommodate the geometric preferences of the metal center [9] [11].

Structure Determination Methodologies in Solution

The determination of europium(III) acetate hydrate structure in solution presents unique challenges due to the paramagnetic nature of the europium(III) ion and the dynamic behavior of the complex in aqueous media [12] [13]. Several complementary analytical techniques have been developed to address these challenges and provide comprehensive structural information.

Nuclear magnetic resonance spectroscopy represents one of the most powerful tools for solution structure determination, despite the complications introduced by paramagnetic effects [12] [13]. The paramagnetic europium(III) ion induces both contact and pseudocontact shifts in the NMR spectra of coordinated ligands, which can be used to extract structural information about the coordination environment [12] [13]. Advanced two-dimensional NMR techniques, including correlation spectroscopy (COSY) and exchange spectroscopy (EXSY), have been employed to study the solution dynamics and structural arrangements of europium acetate complexes [12] [13].

The use of lanthanide-induced shifts (LIS) and lanthanide-induced relaxation (LIR) effects has proven particularly valuable for structural studies [14]. These paramagnetic effects provide distance and angular information that can be used to determine the three-dimensional structure of the complexes in solution [14]. The temperature dependence of these effects can also provide information about the dynamic processes occurring in solution [14].

Extended X-ray absorption fine structure (EXAFS) spectroscopy has emerged as a complementary technique for studying europium coordination environments in solution [15]. This method provides information about the local coordination environment, including coordination numbers, bond distances, and the nature of coordinating atoms [15]. When combined with ab initio molecular dynamics simulations, EXAFS can provide detailed insights into the solution structure and dynamics of europium complexes [15].

Vibrational spectroscopy, including infrared and Raman spectroscopy, provides valuable information about the coordination modes of acetate ligands and the overall structural arrangement [16] [17]. The vibrational frequencies of the acetate groups are sensitive to their coordination environment, allowing for the identification of different binding modes and the assessment of structural changes upon complex formation [16] [17].

| Method | Application | Advantages | Limitations |

|---|---|---|---|

| NMR spectroscopy | Solution structure determination | Solution-state information, dynamic processes | Complex paramagnetic effects with Eu(III) |

| EXAFS spectroscopy | Local coordination environment | Quantitative structural parameters | Requires synchrotron radiation |

| Vibrational spectroscopy | Coordination mode analysis | Rapid characterization, coordination environment | Indirect structural information |

| Luminescence spectroscopy | Coordination symmetry analysis | Sensitive to coordination environment | Requires luminescent properties |